molecular formula C10H8Cl2N4S B7726062 1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)guanidine

1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)guanidine

Cat. No.: B7726062
M. Wt: 287.17 g/mol
InChI Key: GBEPOEVNDBZOFU-UHFFFAOYSA-N
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Description

1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)guanidine is a compound that features a thiazole ring substituted with a 2,5-dichlorophenyl group and a guanidine moiety. Thiazole rings are known for their aromaticity and reactivity, making them significant in various chemical and biological applications . The presence of the dichlorophenyl group enhances the compound’s stability and reactivity, while the guanidine group contributes to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)guanidine typically involves the reaction of 2,5-dichlorophenyl isothiocyanate with guanidine under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the thiazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chlorinated positions .

Scientific Research Applications

1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)guanidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites, altering the activity of the target molecule. The guanidine group can form hydrogen bonds and electrostatic interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N4S/c11-5-1-2-7(12)6(3-5)8-4-17-10(15-8)16-9(13)14/h1-4H,(H4,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBEPOEVNDBZOFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CSC(=N2)N=C(N)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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